4-(Boc-aminomethyl)pyridine
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Overview
Description
4-(Boc-aminomethyl)pyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of 4-(aminomethyl)pyridine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Boc-aminomethyl)pyridine can be synthesized through the reaction of 4-pyridinemethanamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product as a white to light yellow solid .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-aminomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield 4-(aminomethyl)pyridine, which can then participate in further substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields 4-(aminomethyl)pyridine.
Coupled Products: Suzuki-Miyaura coupling reactions produce biaryl or aryl-alkyl compounds.
Scientific Research Applications
4-(Boc-aminomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds that can act as enzyme inhibitors or receptor ligands.
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Boc-aminomethyl)pyridine depends on its specific applicationThese active molecules can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: The parent compound without the Boc protecting group.
4-(N-Boc-amino)piperidine: A similar compound with a piperidine ring instead of a pyridine ring.
Uniqueness
4-(Boc-aminomethyl)pyridine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-amino-2-pyridin-4-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJJUHZTPNNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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